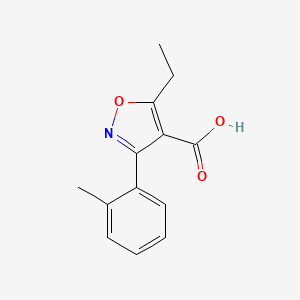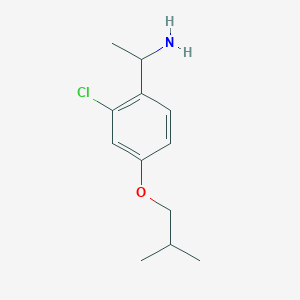
3-methoxy-N-methyl-2-nitroaniline
Übersicht
Beschreibung
3-Methoxy-N-methyl-2-nitroaniline is a chemical compound with the molecular formula C8H11NO . It is used in the purification of 2-Methoxy-5-trifluoromethoxybenzaldehyde and is an important component in preparing benzimidazoles . It is also used in palladium-catalyzed synthesis of quinoxaline derivatives .
Synthesis Analysis
The synthesis of 3-methoxy-N-methyl-2-nitroaniline could involve several steps. One possible method is a multistep synthesis that includes nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration .Molecular Structure Analysis
The molecular structure of 3-methoxy-N-methyl-2-nitroaniline consists of a benzene ring with a methoxy group (OCH3), a methylamino group (NHCH3), and a nitro group (NO2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis
3-Methoxy-N-methyl-2-nitroaniline can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitutions and electrophilic aromatic substitutions . It can also be involved in metal-catalyzed cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Reagent
3-Methoxy-N-methyl-2-nitroaniline and its derivatives are used as spectrophotometric reagents. For example, similar nitroanilines have been tested for the determination of ethinylestradiol (ETE) in pharmaceutical formulations. These determinations are based on absorbance measurements of the reaction product obtained from the coupling of each diazotized nitroaniline with ETE. This method is simple, rapid, and allows for the selective determination of analytes in specific pharmaceutical contexts (Teixeira et al., 2011).
Reaction with Other Compounds
The reaction of 3-methoxy-N-methyl-2-nitroaniline with other compounds, such as 3-methylindole, has been studied. This type of reaction typically results in the formation of specific products, which can be important for synthesizing new chemical entities or for understanding chemical reaction mechanisms (Stevens, 1975).
In Molecular Imprinting
A novel application involves using derivatives of 3-methoxy-N-methyl-2-nitroaniline in molecularly imprinted sensors. These sensors are used for detecting specific compounds, such as 4-nitroaniline, in various mediums, demonstrating high sensitivity and selectivity. This technique is essential for environmental monitoring and analysis (Xie et al., 2020).
Photophysical Studies
Photophysical studies involving derivatives of 3-methoxy-N-methyl-2-nitroaniline have also been conducted. For instance, investigations into the photoinduced demethylation of related compounds can provide insights into photophysical processes and potential applications in photochemistry (Görner & Döpp, 2002).
Synthesis of New Materials
These compounds are also used in the synthesis of new materials. For example, they are used in creating specific structures that have potential applications in fields like non-linear optics. This application demonstrates the importance of 3-methoxy-N-methyl-2-nitroaniline derivatives in material science and engineering (Nesterov et al., 2000).
Wirkmechanismus
The mechanism of action of 3-methoxy-N-methyl-2-nitroaniline in chemical reactions can vary depending on the specific reaction. In general, the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring . The methoxy and methylamino groups can also participate in reactions as nucleophiles .
Safety and Hazards
While specific safety and hazard information for 3-methoxy-N-methyl-2-nitroaniline is not available, similar compounds can be hazardous. For example, 4-Methoxy-N-methyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Research into the synthesis and applications of compounds similar to 3-methoxy-N-methyl-2-nitroaniline is ongoing. Recent advances have been made in the synthesis of m-aryloxy phenols, which are similar to 3-methoxy-N-methyl-2-nitroaniline . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they can also serve as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
3-methoxy-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJIVQOMVSADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methyl-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















